
2-Hydroxy-3-nonylbenzaldehyde
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Overview
Description
2-Hydroxy-3-nonylbenzaldehyde is a substituted benzaldehyde featuring a hydroxyl group at the 2-position and a nonyl chain at the 3-position of the aromatic ring. This compound combines the electrophilic aldehyde functionality with a phenolic hydroxyl group, making it a versatile intermediate in organic synthesis. Its long alkyl chain enhances hydrophobicity, influencing solubility and reactivity in catalytic systems. Characterization typically employs spectroscopic techniques (e.g., $^1$H NMR, $^{13}$C NMR, IR) and elemental analysis, as demonstrated in related benzamide synthesis . The phenolic hydroxyl group may also act as a directing group in metal-catalyzed C–H functionalization, akin to N,O-bidentate systems reported in .
Scientific Research Applications
Scientific Research Applications
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Biological Activity
- Antioxidant Properties : Research indicates that 2-hydroxy-3-nonylbenzaldehyde exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, contributing to its potential therapeutic applications.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents.
- Environmental Applications
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Industrial Applications
- Chemical Synthesis : Due to its reactive aldehyde group, this compound serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the production of fragrances and flavoring agents due to its pleasant aromatic properties .
- Polymer Chemistry : The compound can be utilized in polymerization reactions to create novel materials with specific properties, expanding its application in material science .
Case Studies
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Antioxidant Activity Study
- A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed that the compound had a significant ability to reduce oxidative stress markers in vitro, supporting its potential use as a dietary supplement or therapeutic agent against oxidative damage.
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Heavy Metal Chelation Experiment
- In a laboratory setting, researchers modified clinoptilolite nanoparticles with this compound to enhance their capability to remove nickel ions from aqueous solutions. The modified nanoparticles exhibited improved selectivity and efficiency in removing heavy metals compared to unmodified counterparts, highlighting the compound's effectiveness as a chelating agent .
Data Tables
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Biological Activity | Antioxidant Properties | Significant free radical scavenging activity |
Environmental Remediation | Heavy Metal Removal | Effective removal of nickel ions from water |
Industrial Chemistry | Synthesis of Fragrances | Used as an intermediate for various aromatic compounds |
Polymer Chemistry | Development of Novel Materials | Enhanced properties through polymerization reactions |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-Hydroxy-3-nonylbenzaldehyde?
- Methodological Answer : Synthesis of substituted benzaldehydes often employs Claisen-Schmidt condensation or Friedel-Crafts alkylation. For example, 2-hydroxybenzaldehyde derivatives are common precursors in analogous syntheses . Optimize reaction conditions (e.g., temperature, catalyst loading) to accommodate the steric bulk of the nonyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC or HPLC, as described for structurally related aldehydes .
Q. How should this compound be characterized to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare 1H and 13C NMR chemical shifts with analogous compounds (e.g., 2-hydroxy-3-nitrobenzaldehyde ).
- FT-IR : Validate hydroxyl (3200–3600 cm−1) and aldehyde (∼1700 cm−1) functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ or [M–H]− ions).
- X-ray Crystallography : If single crystals are obtainable, compare unit cell parameters with structurally similar aldehydes .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks .
- Storage : Keep in sealed, light-resistant containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., MIC assays for antimicrobial activity, as in ).
- Meta-Analysis : Systematically compare datasets across studies, accounting for variables like solvent choice (DMSO vs. ethanol) or cell lines .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkyl chain length) to isolate contributing structural factors .
Q. What computational approaches are suitable for predicting the environmental stability of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model degradation pathways (e.g., hydrolysis, photolysis) and calculate activation energies.
- Molecular Dynamics (MD) : Simulate interactions with environmental matrices (soil/water) using tools like GROMACS .
- QSPR Models : Corrogate experimental log Pow values (e.g., 0.767 for 4-nitrobenzaldehyde ) to estimate bioaccumulation potential.
Q. How can crystallographic data enhance the understanding of this compound’s reactivity?
- Methodological Answer :
- Single-Crystal XRD : Resolve bond lengths/angles to identify electron-withdrawing/donating effects of substituents, as demonstrated for 2-hydroxy-3-nitrobenzaldehyde .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to predict solid-state stability .
- DFT Comparisons : Validate experimental geometries with computational models to identify reactive sites .
Q. What strategies mitigate interference from the nonyl chain during spectroscopic analysis of this compound?
- Methodological Answer :
- DEPT-135 NMR : Suppress signals from aliphatic protons to enhance aromatic region clarity.
- Selective Solvent Systems : Use deuterated DMSO-d6 to solubilize the aromatic core while minimizing nonyl chain aggregation .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks caused by the long alkyl chain .
Q. Methodological Considerations for Data Reproducibility
- Reference Standards : Calibrate instruments using certified analogs (e.g., 4-hydroxybenzaldehyde ).
- Batch-to-Batch Variability : Characterize multiple synthesis batches via HPLC purity checks (>98%) .
- Open Data Practices : Share crystallographic data with repositories like CCDC (Cambridge Crystallographic Data Centre) to facilitate cross-study validation .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs include 3-Chlorobenzaldehyde , 4-Hydroxybenzaldehyde , and 2-Hydroxy-5-methylbenzaldehyde . The table below highlights critical differences:
Research Findings
Physicochemical Studies
The nonyl chain’s impact on melting point and solubility is inferred from similar alkyl-substituted aromatics. For instance, longer alkyl chains typically lower melting points but enhance solubility in nonpolar media.
Preparation Methods
Stannous Chloride-Catalyzed Condensation
Reaction Mechanism and Conditions
The foundational method for synthesizing 2-hydroxy-3-nonylbenzaldehyde is detailed in US4151201A . This process involves:
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Reactants : 2-Nonylphenol and paraformaldehyde in a stoichiometric molar ratio (1:1 to 1:3).
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Catalyst : Anhydrous SnCl₂ (0.02–0.2 moles per mole of phenol).
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Binder : Pyridine or alkylpyridines (0.1–0.6 moles per mole of phenol) to stabilize intermediates.
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Solvent : Toluene or xylenes at 90–150°C for 3–10 hours.
Example 4 from US4151201A :
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Starting materials : 22.0 g of 2-nonylphenol, 9 g paraformaldehyde.
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Catalyst : 1.9 g SnCl₂, 3.72 g 4-picoline.
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Conditions : 110°C for 8 hours in toluene.
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Yield : 65% (16.1 g product, boiling point 168–175°C at 16 mmHg).
Critical Parameters
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Temperature : Elevated temperatures (110°C) enhance reaction rates but require precise control to avoid side products (e.g., bis-hydroxymethyl derivatives).
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Catalyst Loading : SnCl₂ at 0.1 moles per phenol optimizes selectivity (>90%) .
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Binder Role : 4-Picoline prevents catalyst deactivation and improves aldehyde stability .
Table 1: Impact of SnCl₂ and Binder Ratios on Yield
SnCl₂ (moles) | Binder (moles) | Conversion (%) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
0.02 | 0.4 | 60 | 57 | 95 |
0.1 | 0.4 | 91 | 83 | 91 |
0.1 | 0.6 | 88 | 83 | 94 |
Magnesium Methoxide-Mediated Formylation
Methodology and Adaptations
US5260487A describes a two-step process using magnesium methoxide and SnCl₂:
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Magnesium Complex Formation : 2-Nonylphenol reacts with Mg(OCH₃)₂ in toluene.
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Formylation : Paraformaldehyde is added, with SnCl₂ (0.01–0.1 moles) as a co-catalyst.
Example from US5260487A :
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Reactants : 224 g 4-nonylphenol (Note: Positional isomer affects product; 2-nonylphenol required for 3-nonyl product).
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Conditions : 95°C for 3 hours, followed by acidification with H₂SO₄.
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Yield : 72% after distillation (170–225°C at 20 mmHg).
Limitations
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Regioselectivity : Starting with 4-nonylphenol yields 5-nonylsalicylaldehyde, highlighting the necessity of 2-nonylphenol for target compound synthesis .
Acid-Catalyzed Formylation with SnCl₄
Alternative Approach
Payne et al. reported SnCl₄ and tri-n-butylamine as catalysts for regioselective formylation:
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Reactants : 2-Nonylphenol, paraformaldehyde.
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Conditions : Toluene, 80–120°C, 2–4 hours.
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Yield : ~70% (varies with substituents).
Comparative Note:
Novel Synthesis with Magnesium Chloride
CN112250596A Protocol
A Chinese patent outlines a streamlined method:
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Formylation : 2-Nonylphenol, MgCl₂, paraformaldehyde, and triethylamine in toluene.
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Acidification : HCl hydrolysis at 60–100°C.
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Purification : Short-path distillation (195°C, 0.1 mmHg).
Key Data :
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Yield : 72–75% (crude), 95% purity post-distillation.
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Advantage : Eliminates hazardous solvents (e.g., hexamethylphosphoramide).
Comparative Analysis of Methods
Table 2: Method Comparison for this compound Synthesis
Industrial Considerations
Properties
CAS No. |
66232-35-7 |
---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-hydroxy-3-nonylbenzaldehyde |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-10-14-11-9-12-15(13-17)16(14)18/h9,11-13,18H,2-8,10H2,1H3 |
InChI Key |
FQOCATSITQYRKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC=C1)C=O)O |
Origin of Product |
United States |
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